2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide
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Description
2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H16F3N3O3S and its molecular weight is 423.41. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that (thio)urea derivatives, which this compound is a part of, are often used as organocatalysts in organic chemistry . They are known for their ability to activate substrates and stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .
Mode of Action
(thio)urea derivatives, including this compound, are known to activate substrates and subsequently stabilize partially developing negative charges in the transition states . This is achieved through explicit double hydrogen bonding .
Biochemical Pathways
It is known that (thio)urea derivatives are used extensively in promoting organic transformations . The 3,5-bis(trifluoromethyl)phenyl motif thereof is used ubiquitously in H-bond catalysts .
Result of Action
It is known that (thio)urea derivatives are used extensively in promoting organic transformations .
Action Environment
It is known that the stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional advantage for such a protecting group .
This compound, as part of the (thio)urea derivatives, holds promise in the field of organic chemistry, particularly in the development of H-bond organocatalysts .
Properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O3S/c1-27-14-6-2-12(3-7-14)16-10-24-18(29-11-17(23)26)25(16)13-4-8-15(9-5-13)28-19(20,21)22/h2-10H,11H2,1H3,(H2,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKKYKNPAZAOHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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